1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
Description
This compound features a pyrimidine core substituted with 4,6-dimethyl groups and a 4-methylpiperazinyl moiety at position 2. The urea functional group bridges the pyrimidine ring to a 3-fluoro-4-methylphenyl aromatic system. Key properties likely include moderate hydrophobicity (estimated logP ~3–4) and enhanced solubility due to the basic 4-methylpiperazinyl group. Applications may involve kinase inhibition or receptor modulation, given structural parallels to bioactive urea derivatives.
Properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O/c1-12-5-6-15(11-16(12)20)23-19(27)24-17-13(2)21-18(22-14(17)3)26-9-7-25(4)8-10-26/h5-6,11H,7-10H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFTUQAWWBEOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N6O
- Molecular Weight : 360.5 g/mol
- CAS Number : 1448125-63-0
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized to act as a kinase inhibitor, affecting various signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 36.12 | Induction of apoptosis |
| MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.39 | Inhibition of cell proliferation |
| HeLa | 7.01 | Topoisomerase-IIa inhibition |
These findings suggest that the compound may function by inducing apoptosis and inhibiting critical kinases involved in cancer cell growth.
Inhibition of Kinases
The compound has been shown to selectively inhibit receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which plays a role in inflammatory responses and cancer progression. The inhibition of RIPK2 can lead to reduced tumor growth and metastasis.
Study 1: Antitumor Efficacy
A study conducted by Liu et al. demonstrated that the compound exhibited potent antitumor activity against the A549 lung cancer cell line with an IC50 value of 36.12 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Kinase Inhibition
In another investigation, the compound was evaluated for its ability to inhibit Aurora-A kinase, essential for mitotic processes. The IC50 value reported was 0.16 ± 0.03 µM, indicating strong inhibitory potential compared to standard chemotherapeutic agents.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in disease processes. Notably, it has shown efficacy against Plasmodium falciparum protein kinases, which are critical in malaria pathogenesis. The compound's ability to interact with kinase ATP binding sites positions it as a potential therapeutic agent for malaria and possibly other diseases associated with kinase dysregulation.
Medicinal Chemistry Applications
The primary applications of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea lie in:
- Antimalarial Research : Its inhibitory effects on Plasmodium falciparum suggest it could be developed into an effective antimalarial drug.
- Cancer Therapy : Due to its kinase inhibition properties, the compound may also be explored for its applications in cancer treatment, particularly in targeting aberrant kinase activity that drives tumor growth.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. These steps include:
- Preparation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine group is incorporated into the structure during the synthesis.
- Formation of the Urea Linkage : This is accomplished by reacting an intermediate with an isocyanate.
Optimizing these synthetic routes can enhance yield and purity, making it suitable for industrial-scale production.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antimalarial Efficacy : One study demonstrated that this compound effectively inhibited Plasmodium falciparum growth in vitro, suggesting its potential as a new class of antimalarial agents.
- Kinase Inhibition Profiles : Another investigation focused on its binding affinity to various kinases, revealing that structural modifications significantly affect its interaction profile compared to other kinase inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea ()
- Structure : Replaces 4-methylpiperazinyl with pyrrolidinyl.
- Molecular Formula : C₁₈H₂₂FN₅O.
- Molecular Weight : 343.406 g/mol.
- Smaller ring size (5-membered vs. 6-membered) may alter steric interactions in target binding.
N-(2-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide ()
- Structure : Substitutes piperazinyl with methylsulfanyl and replaces urea with a propanamide linker.
- Molecular Formula : C₁₇H₁₈ClFN₄OS.
- Key Differences :
- Methylsulfanyl is hydrophobic, favoring membrane permeability but reducing solubility.
- Propanamide linker lacks hydrogen-bonding capacity compared to urea, possibly diminishing target affinity.
Urea-Based Analogues in Bioactive Contexts
Cytokinin Derivatives ()
- Examples : 2PU-3 (1-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)urea) and 4PU-30 (1-(2-chloropyridin-4-yl)-3-phenylurea).
- Key Comparisons :
Piperazinyl-Containing Analogues ()
- Example : 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea.
- Molecular Formula : C₂₅H₂₅F₃N₈O.
- Key Properties : LogP = 4.36, molecular weight = 510.514 g/mol.
- Comparison :
- The trifluoroethyl group increases hydrophobicity, contrasting with the target compound’s fluoromethylphenyl group.
- Imidazo[1,2-a]pyridine fusion expands aromaticity, likely enhancing π-π stacking in binding pockets.
Physicochemical and Pharmacokinetic Profiles
Research Findings and Implications
- Piperazinyl vs. Pyrrolidinyl : The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to pyrrolidinyl analogs, critical for oral bioavailability. However, increased basicity may alter tissue distribution.
- Urea vs. Amide Linkers : Urea’s hydrogen-bonding capacity enhances target engagement over amide-based compounds like the methylsulfanyl analog.
- Fluorine Substitution : The 3-fluoro group on the phenyl ring may enhance metabolic stability and binding affinity through electronegative effects, as seen in fluorinated drug analogs.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be optimized?
Methodological Answer : The synthesis of pyrimidine-urea derivatives typically involves condensation reactions between substituted pyrimidine intermediates and arylurea precursors. For example, analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) are synthesized via refluxing pyridine with aromatic amines or fused with urea/thiourea at high temperatures . To optimize purity:
- Use HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L) for precise separation .
- Validate purity via mass spectrometry (exact mass ~275–535 Da) and polar surface area (PSA) analysis (~78.5 Ų) .
Q. What analytical techniques are critical for characterizing its structural and physicochemical properties?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methylpiperazinyl or fluorophenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C14H17N3O3 for analogous urea derivatives ).
- LogP and PSA : Use computational tools (e.g., SwissADME) to predict solubility and membrane permeability .
Q. How should researchers design initial bioactivity assays for this compound?
Methodological Answer :
- Adopt split-plot experimental designs with randomized blocks to account for variables like dose, cell type, and time points .
- Include positive controls (e.g., kinase inhibitors for kinase-targeted studies) and validate results via dose-response curves (IC50/EC50 determination).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Perform meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) and cell line heterogeneity .
- Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target specificity .
- Use multivariate statistical models to isolate confounding factors (e.g., solvent effects or batch-to-batch variability) .
Q. What experimental strategies are recommended for elucidating its mechanism of action (MoA)?
Methodological Answer :
- Chemical Proteomics : Employ affinity pulldown assays with biotinylated analogs to identify binding partners .
- Kinase Profiling Panels : Test against 300+ kinases to map inhibitory activity (e.g., Pfizer’s phosphatase inhibitor studies ).
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., piperazinyl groups in active sites ).
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
Methodological Answer :
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
Methodological Answer :
- Optimize reflux conditions (e.g., pyridine volume, heating duration) to minimize side reactions .
- Implement Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like temperature and stoichiometry .
- Validate scalability via PAT (Process Analytical Technology) tools (e.g., in-line FTIR for real-time monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
